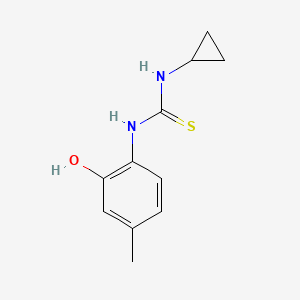

![molecular formula C19H20ClFN2O2 B4579724 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine involves multiple steps, including chlorination, cyclization, and acylation. For example, the synthesis process for similar piperazine derivatives has been described, showing the preparation via chlorination and acylation of bis-(2-chloroethyl)amine hydrochloride and p-aminophenol, achieving yields up to 37.5% (Jiang Da-feng, 2010).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated through various spectroscopic methods, including IR, NMR, and mass spectrometry. X-ray diffraction studies have provided detailed insights into the crystal structures, confirming the molecular configurations and intermolecular interactions of similar compounds (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. A. Suchetan, 2015).

Chemical Reactions and Properties

Piperazine compounds undergo a variety of chemical reactions, including nucleophilic substitution, reduction, and fluorination, which are essential for the synthesis of diverse derivatives. For instance, the nucleophilic substitution reaction of phenacyl bromides with hetero arylpiperazine, followed by reduction and fluorination, has been used to synthesize a series of derivatives with potential antimicrobial activity (V. Mishra, T. Chundawat, 2019).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of piperazine derivatives can vary significantly depending on their chemical structure. The synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin, for example, yielded a compound with a melting point of 252.7-254.7 °C, indicating the influence of substituents on the physical characteristics of these molecules (S. Y. Prabawati, 2016).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including reactivity, stability, and interaction with biological targets, are crucial for their potential therapeutic applications. Studies have shown that these compounds can exhibit a range of biological activities, influenced by their chemical structures and the presence of specific functional groups. For instance, novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine were synthesized and evaluated for their antimicrobial properties, showcasing the versatility of piperazine compounds in medicinal chemistry (J. Narendra Sharath Chandra, C. T. Sadashiva, C. Kavitha, K. Rangappa, 2006).

Applications De Recherche Scientifique

Synthesis and Drug Development

Compounds with piperazine cores, similar to the one described, are often explored for their potential medicinal properties. For example, the synthesis of flunarizine, a drug known for its vasodilating effect and antihistamine activity, involves the condensation of piperazine derivatives. This process highlights the interest in piperazine-based compounds for pharmaceutical applications, including their potential roles in improving cerebral blood circulation and treating migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).

Pharmacological Evaluation

Piperazine derivatives are frequently evaluated for their pharmacological effects. For instance, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and tested for their antidepressant and antianxiety activities. Such studies underscore the therapeutic potential of piperazine derivatives in addressing mental health conditions (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Antimicrobial and Antitumor Activities

Research on piperazine derivatives extends into antimicrobial and antitumor activities. For example, oxazolidinone derivatives, which include piperazine rings, have been studied for their unique mechanism of inhibiting bacterial protein synthesis. These compounds demonstrate significant in vitro activity against a variety of clinically important pathogens, highlighting their potential as novel antimicrobial agents (Zurenko, Yagi, Schaadt, Allison, Kilburn, Glickman, Hutchinson, Barbachyn, & Brickner, 1996). Additionally, a series of 1,2,4-triazole Schiff bases containing piperazine groups have shown promising results in preliminary antitumor activity assays, further demonstrating the versatility of piperazine derivatives in drug development (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).

Propriétés

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O2/c1-14-4-2-3-5-17(14)22-8-10-23(11-9-22)19(24)13-25-18-7-6-15(21)12-16(18)20/h2-7,12H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKXXSVMVXCAFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

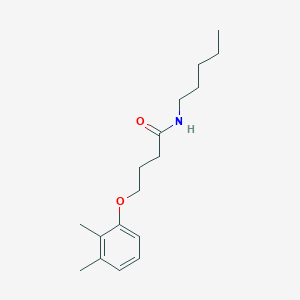

![8-(2,3-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4579642.png)

![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4579649.png)

![dimethyl 5,5'-[2-(5-chloro-2-thienyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4579656.png)

![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B4579661.png)

![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4579668.png)

![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4579671.png)

![5-chloro-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4579677.png)

![N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4579694.png)

![2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4579700.png)

![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)

![N-isopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4579739.png)